

Application Notes & Protocols: Isolation of Multiflorin from Rosa multiflora

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Multiflorin	
Cat. No.:	B15595083	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rosa multiflora, commonly known as multiflora rose, is a species rich in bioactive compounds, particularly flavonoids. Among these is **Multiflorin** A, a flavonol glycoside that has garnered interest for its potential therapeutic properties. It is important to note that the presence of **Multiflorin** A is specific to certain chemotypes of Rosa multiflora (Type I), primarily found in Japan (excluding Tsushima Island).[1] This document provides a detailed protocol for the isolation and purification of **Multiflorin** from the fruits of Rosa multiflora. The methodology is compiled from established procedures for flavonoid extraction and purification from Rosa species.

Data Presentation: Quantitative Analysis

The yield and purity of isolated flavonoids are highly dependent on the plant material and the solvents used for extraction and fractionation. The following tables summarize relevant quantitative data from studies on Rosa multiflora and related species to provide a baseline for expected outcomes.

Table 1: Flavonoid Content in Various Solvent Fractions of Rosa multiflora Fruit Extract

This table illustrates how the choice of solvent for fractionation affects the concentration of key flavonoids, kaempferol and quercetin, which are structurally related to **Multiflorin**. The ethyl acetate and ether fractions show a higher concentration of these flavonoids.



Solvent Fraction	Kaempferol Content (mg%)	Quercetin Content (mg%)
Hexane	Not Reported	Not Reported
Ether	1.83	0.12
Ethyl Acetate	2.15	Not Detected
Water	Not Detected	Not Detected
Data adapted from a study on flavonoid estimation in Rosa multiflora fruits. The absence of quercetin in the ethyl acetate fraction may vary based on the specific plant material and extraction conditions.[2]		

Table 2: Purification Efficiency of Total Flavonoids from Rosa Species Waste

This table demonstrates the effectiveness of macroporous resin chromatography for purifying flavonoids from a crude extract of Rosa setate x Rosa rugosa, a closely related species. This method resulted in a significant increase in purity with high recovery.

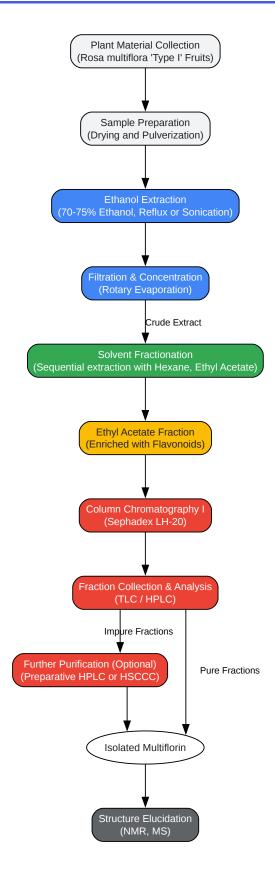
Parameter	Crude Extract	Purified Product
Flavonoid Content (mg/g)	71.25	762.38
Purity (%)	7.13%	76.24%
Fold Purification	-	10.7
Recovery Rate (%)	-	82.02%
Data from a study on the purification of flavonoids from Rosa setate x Rosa rugosa waste extracts.[3]		



Experimental Workflow

The overall workflow for the isolation of **Multiflorin** from Rosa multiflora fruits involves sample preparation, extraction, fractionation, and multi-step chromatographic purification.





Click to download full resolution via product page

Caption: Workflow for Multiflorin Isolation.



Experimental Protocols

Protocol 1: Preparation of Crude Flavonoid Extract

This protocol describes the initial extraction of flavonoids from the dried fruits of Rosa multiflora.

Materials:

- Dried fruits (achenes) of Rosa multiflora (Chemotype I)
- 70% Ethanol (v/v)
- Grinder or mill
- Reflux apparatus or ultrasonic bath
- Filter paper (Whatman No. 1 or equivalent)
- Rotary evaporator

Methodology:

- Sample Preparation: Dry the Rosa multiflora fruits at 50°C to a constant weight.[3] Grind the dried fruits into a fine powder (approximately 40-mesh).
- Extraction:
 - Place 100 g of the powdered plant material into a round-bottom flask.
 - Add 1 L of 70% ethanol.[4]
 - Method A (Reflux): Heat the mixture under reflux for 2 hours.[3]
 - Method B (Ultrasonication): Place the mixture in an ultrasonic bath and sonicate for 30 minutes. Repeat three times.[4]
- Filtration: After extraction, cool the mixture and filter it through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

Methodological & Application





• Concentration: Concentrate the filtrate using a rotary evaporator at 40-50°C under reduced pressure to remove the ethanol. The resulting aqueous concentrate is the crude extract.

Protocol 2: Solvent Fractionation of Crude Extract

This protocol separates compounds in the crude extract based on their polarity. Flavonoids are typically enriched in the ethyl acetate fraction.

Materials:

- Crude aqueous extract from Protocol 1
- n-Hexane
- Ethyl acetate
- Separatory funnel
- Rotary evaporator

Methodology:

- Hexane Partition:
 - Transfer the crude aqueous extract to a separatory funnel.
 - Add an equal volume of n-hexane.
 - Shake vigorously for 5 minutes and allow the layers to separate.
 - Drain the lower aqueous layer. Discard the upper hexane layer (this removes nonpolar compounds like lipids and chlorophylls).
 - Repeat the hexane wash two more times.
- Ethyl Acetate Partition:
 - To the remaining aqueous layer in the separatory funnel, add an equal volume of ethyl acetate.



- Shake vigorously and allow the layers to separate.
- Collect the upper ethyl acetate layer.
- Repeat the extraction of the aqueous layer with ethyl acetate two more times, combining all ethyl acetate fractions.
- Concentration: Dry the combined ethyl acetate fraction over anhydrous sodium sulfate and then concentrate it to dryness using a rotary evaporator. This yields the flavonoid-enriched ethyl acetate fraction.[2]

Protocol 3: Chromatographic Purification of Multiflorin

This protocol uses column chromatography to isolate **Multiflorin** from the enriched fraction. Sephadex LH-20 is particularly effective for separating flavonoid glycosides.

Materials:

- Flavonoid-enriched ethyl acetate fraction from Protocol 2
- Sephadex LH-20 resin
- Chromatography column
- Methanol
- Deionized water
- Fraction collector
- TLC plates (Silica gel 60 F254)
- HPLC system for analysis

Methodology:

Column Packing: Prepare a slurry of Sephadex LH-20 in methanol and pack it into a glass column (e.g., 3 cm internal diameter x 20 cm length). Equilibrate the column by washing with 2-3 column volumes of the initial mobile phase (e.g., 30% ethanol in water).

Methodological & Application





• Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the top of the column.

• Elution:

- Elute the column with a stepwise gradient of ethanol in water. Based on similar separations, start with 30% ethanol in water (v/v).[4]
- Collect fractions of a fixed volume (e.g., 10 mL) using a fraction collector.
- Gradually increase the ethanol concentration (e.g., to 35%, 40%, etc.) to elute compounds with increasing polarity.

Fraction Analysis:

- Monitor the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- For TLC, spot the fractions on a silica gel plate and develop using a suitable solvent system (e.g., ethyl acetate:formic acid:water). Visualize spots under UV light (254 nm and 365 nm).
- For HPLC, analyze aliquots of each fraction on a C18 column.
- Pooling and Concentration: Combine the fractions that contain the pure compound of interest (Multiflorin) based on the TLC/HPLC analysis. Concentrate the pooled fractions to dryness to obtain the isolated compound.
- Further Purification (if necessary): If the compound is not sufficiently pure, a second chromatographic step, such as preparative HPLC or High-Speed Counter-Current Chromatography (HSCCC), can be employed for final purification.[5]
- Structure Elucidation: Confirm the identity and structure of the isolated Multiflorin using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4]



Disclaimer: This protocol is a compilation of methods from scientific literature and should be adapted and optimized by the end-user based on their specific equipment and starting material. Standard laboratory safety procedures should be followed at all times.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Phytochemical characterization of Rosa multiflora Thunb. (Rosaceae) in Japan and South Korea, with a focus on the bioactive flavonol glycoside 'multiflorin A' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purification and Identification of Flavonoid Molecules from Rosa setate x Rosa rugosa Waste Extracts and Evaluation of Antioxidant, Antiproliferative and Antimicrobial Activities PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Isolation of Multiflorin from Rosa multiflora]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15595083#protocol-for-isolating-multiflorin-from-rosa-multiflora]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com